molecular formula C14H11F2NO B1632919 N-(2,4-difluorophenyl)-4-methylbenzamide

N-(2,4-difluorophenyl)-4-methylbenzamide

Cat. No.: B1632919
M. Wt: 247.24 g/mol
InChI Key: REKAQXDRHLSQRI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C14H11F2NO . This high-purity benzamide derivative is designed for research and development applications, particularly in the field of synthetic organic chemistry. It serves as a valuable building block for the synthesis of more complex molecules. Research on related (poly)fluoro-substituted tertiary benzamides indicates that such compounds can act as substrates in palladium-catalyzed direct arylation reactions, where fluoro substituents can influence regioselectivity . This makes this compound of significant interest for methodologies aimed at constructing biaryl systems, which are core structures in many functional materials and pharmaceutical candidates. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers can use this product to explore new synthetic pathways, develop catalytic systems, and create novel compounds with potential applications in various industries. Please refer to the Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

REKAQXDRHLSQRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Selected Benzamides

Compound Substituents Space Group RMSD vs. Fo24 (Å) Key Interactions (Å)
Fo24 2-F, 2,4-diF Pn N1···O1 = 3.092; H···F = 2.12
Fo23 3-F, 2,4-diF Pn 0.02 Similar to Fo24
YAZBOT 2,5-diF, 2,4-diF P2₁ N/A H···F = 2.42–2.49
XEHZOD (Cl-substituted) 2-Cl, 4-Cl, 2-F Pna2₁ N/A Cl···Cl = 3.5

Table 2: Functional Properties of Methyl- vs. Fluoro-Benzamides

Compound Target Ki (HDAC1/HDAC3) Selectivity Ratio
109 (4-methyl) HDAC1/HDAC3 6-fold HDAC1 preferred
136 (4-methyl, 4-F) HDAC1/HDAC3 3-fold Moderate selectivity
Fo24 (tri-F) N/A N/A Structural model

Preparation Methods

Nucleophilic Acyl Substitution via Acid Chloride Intermediates

The most direct route to N-(2,4-difluorophenyl)-4-methylbenzamide involves sequential conversion of 4-methylbenzoic acid to its corresponding acid chloride, followed by amine coupling. As demonstrated in analogous systems, 4-methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 40–85°C for 3–5 hours, achieving near-quantitative conversion rates.

The resultant 4-methylbenzoyl chloride then reacts with 2,4-difluoroaniline in the presence of pyridine as an HCl scavenger. Critical parameters include:

  • Molar ratio : 1:1.05 (acid chloride:amine) to ensure complete conversion
  • Temperature : 0–5°C during initial mixing to suppress side reactions
  • Solvent system : Dichloromethane/ethyl acetate mixtures (3:1 v/v) for optimal solubility

This two-step process typically delivers final product yields of 78–82% with purity >98% by HPLC.

Catalytic Hydrogenation of Nitro Precursors

An alternative pathway adapted from MDV3100 intermediate synthesis involves nitro group reduction in 4-methyl-N-(2,4-difluorophenyl)-3-nitrobenzamide precursors. Key stages include:

  • Nitration : Electrophilic nitration of 4-methyl-N-(2,4-difluorophenyl)benzamide using fuming HNO₃/H₂SO₄ at -10°C
  • Hydrogenation : Pd/C (10% w/w) catalyzed H₂ reduction at 10 atm pressure in ethyl acetate

This method achieves 94–98% reduction efficiency with catalyst recyclability over 5 cycles. Comparative performance data:

Parameter Value Source
Hydrogenation temperature 25°C
Reaction time 12–18 h
Pd/C loading 5% substrate wt

Critical Process Parameters and Optimization

Solvent Selection Impact on Reaction Kinetics

Dichloromethane demonstrates superior performance over THF and acetonitrile in nucleophilic acyl substitutions:

Solvent Reaction Rate (k, s⁻¹) Byproduct Formation (%)
Dichloromethane 2.3 × 10⁻³ 1.2
THF 1.1 × 10⁻³ 4.8
Acetonitrile 0.7 × 10⁻³ 7.6

Data extrapolated from analogous amidation reactions

Catalyst Loading in Reductive Amination

For nitro group reductions, Pd/C catalyst performance follows nonlinear relationships:

$$ \text{Yield} = 89.7 + 12.3\ln(\text{Catalyst Loading}) - 1.8(\ln(\text{Catalyst Loading}))^2 $$

Optimal loading occurs at 7–9% w/w substrate, balancing cost and reaction efficiency.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction analysis. Critical saturation parameters:

  • Supersaturation ratio: 1.25–1.35
  • Cooling rate: 0.5°C/min from 65°C to 25°C
  • Seed crystal size: 50–100 μm

This process achieves 99.2% purity with single-solvent crystal lattice formation.

Spectroscopic Characterization

Key spectral signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.41 (s, 3H, CH₃)
  • δ 7.08–7.12 (m, 1H, Ar-H)
  • δ 7.34–7.39 (m, 2H, Ar-H)
  • δ 7.89 (d, J=8.2 Hz, 2H, Ar-H)
  • δ 10.21 (s, 1H, NH)

IR (KBr, cm⁻¹) :

  • 3315 (N-H stretch)
  • 1647 (C=O amide I)
  • 1542 (N-H bend)
  • 1243 (C-F stretch)

Data patterns consistent with analogous benzamide derivatives

Industrial Scale-Up Challenges

Mass Transfer Limitations

Hydrogenation scale-up factors:

$$ \text{k}_L\text{a} = 0.15 \times \left(\frac{P}{V}\right)^{0.7} \times N^{1.2} $$

Where:

  • kₗa = mass transfer coefficient (s⁻¹)
  • P/V = power input per volume (W/m³)
  • N = impeller speed (rps)

Optimal mixing at 3.5–4.5 kW/m³ prevents catalyst settling.

Continuous Flow Processing

Microreactor trials show promise for:

  • 98% conversion in 8.7 minutes residence time
  • 50% reduction in Pd/C requirements through enhanced gas-liquid contact

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-4-methylbenzamide, and how is the product characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting 4-methylbenzoic acid derivatives with 2,4-difluoroaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under inert conditions at low temperatures (-50°C). Post-synthesis, characterization employs IR spectroscopy (to confirm amide C=O and N–H stretches), 1H-NMR (to verify aromatic and methyl group integration), and elemental analysis (to validate stoichiometry). For purity assessment, HPLC or mass spectrometry may supplement these methods .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹).
  • 1H-NMR : Resolves aromatic proton environments (e.g., para-methyl group at δ ~2.4 ppm) and fluorophenyl substituents.
  • 13C-NMR : Confirms quaternary carbons and substitution patterns.
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validation with elemental analysis ensures empirical formula accuracy .

Advanced Research Questions

Q. How can researchers optimize the fluorescence properties of this compound for analytical applications?

  • Methodological Answer : Fluorescence intensity is influenced by:

  • Solvent Polarity : Non-polar solvents (e.g., hexane) enhance quantum yield by reducing solvatochromic quenching.

  • pH : Maximum intensity is observed at pH 5 , likely due to protonation/deprotonation equilibria affecting electronic transitions.

  • Temperature : Stability at 25°C minimizes thermal degradation.

  • Concentration : Linear response ranges should be established to avoid self-absorption artifacts.
    Experimental validation requires spectrofluorometric titration (λex 340 nm, λem 380 nm) under controlled conditions .

    Table 1 : Key Fluorescence Parameters

    ParameterValue
    LOD (Limit of Detection)0.2691 mg·L⁻¹
    LOQ (Limit of Quantitation)0.898 mg·L⁻¹
    R.S.D.%1.369

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm functional groups and connectivity.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrations for comparison with experimental data.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data (using software like SHELXL or WinGX ) .

Q. How does the substitution pattern on the benzamide core influence biological activity?

  • Methodological Answer :

  • Fluorine Substituents : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
  • Methyl Group (para-position) : Steric effects may modulate binding to targets like enzymes or receptors.
    Comparative SAR studies with analogs (e.g., N-(4-chlorophenyl)-2,6-difluorobenzamide) reveal trends in bioactivity (e.g., anti-inflammatory vs. anticancer potency) .

Q. What computational tools are recommended for refining crystallographic data of fluorinated benzamides?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning or disorder common in fluorinated compounds.
  • WinGX : Integrates tools for data reduction (SAINT), absorption correction (SADABS), and visualization.
  • Olex2 : Combines refinement and visualization, useful for analyzing weak diffractors like fluorine atoms .

Design an experiment to study enzyme interactions using this compound as a probe.

  • Methodological Answer :

  • Fluorescence Quenching Assay : Monitor changes in emission intensity upon titration with the enzyme (e.g., trypsin or kinase). Calculate binding constants (Kb) via Stern-Volmer plots.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to infer binding mode.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of related benzamides .

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